N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE
Description
N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring-like structures that include one or more heteroatoms
Properties
IUPAC Name |
[4-[3-(benzylamino)-4-nitrophenyl]piperazin-1-yl]-(2-chlorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN4O3/c25-21-9-5-4-8-20(21)24(30)28-14-12-27(13-15-28)19-10-11-23(29(31)32)22(16-19)26-17-18-6-2-1-3-7-18/h1-11,16,26H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRAGXPLMNXDOHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3)C(=O)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE typically involves multiple steps. One common method includes the reaction of benzylamine with chloroacetyl chloride to form 2-chloro-N-benzylacetamide . This intermediate can then be reacted with arylpiperazines to form the desired compound . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antitumor activities. Compounds containing piperazine moieties are known for their anticancer properties.
Biology: The compound is used in cell cycle studies to understand its effects on cell division and apoptosis.
Industry: It serves as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE involves its interaction with specific molecular targets. In medicinal applications, it is known to induce apoptosis in cancer cells by causing G1-phase arrest in the cell division cycle . The compound interacts with cellular proteins and enzymes, disrupting normal cellular functions and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
What sets N-BENZYL-5-[4-(2-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROANILINE apart from similar compounds is its unique combination of a benzyl group, a chlorobenzoyl group, and a nitroaniline moiety. This unique structure contributes to its potent biological activities and makes it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
